Cas no 56966-61-1 (4-Bromo-2-nitro-1-phenoxybenzene)
4-Bromo-2-nitro-1-phenoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-nitro-1-phenoxybenzene
- (4-Brom-2-nitro-phenyl)-phenyl-aether
- (4-bromo-2-nitro-phenyl)-phenyl ether
- 4-Brom-2-nitro-diphenylaether
- 4-bromo-2-nitro-1-phenoxy-benzene
- 5-bromo-2-phenoxynitrobenzene
- AK-78168
- ANW-68555
- CTK8C2536
- KB-240647
- SureCN1128860
- F15575
- SCHEMBL1128860
- DTXSID50582982
- CPEIRSYGYOEBET-UHFFFAOYSA-N
- CS-0194264
- MFCD13191935
- 56966-61-1
- EN300-102185
- AKOS010631457
- DB-128841
-
- MDL: MFCD13191935
- Inchi: 1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
- InChI Key: CPEIRSYGYOEBET-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])OC1C=CC=CC=1
Computed Properties
- Exact Mass: 292.96876g/mol
- Monoisotopic Mass: 292.96876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 55Ų
4-Bromo-2-nitro-1-phenoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088248-5g |
4-Bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 95% | 5g |
$387.84 | 2023-09-01 | |
| TRC | B287178-50mg |
4-Bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B287178-100mg |
4-Bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B287178-500mg |
4-Bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 500mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB482021-500 mg |
4-Bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 500MG |
€224.90 | 2023-04-20 | ||
| abcr | AB482021-1 g |
4-Bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 1g |
€294.90 | 2023-04-20 | ||
| abcr | AB482021-5 g |
4-Bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 5g |
€924.50 | 2023-04-20 | ||
| Enamine | EN300-102185-0.05g |
4-bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 95% | 0.05g |
$44.0 | 2023-10-28 | |
| Enamine | EN300-102185-0.1g |
4-bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 95% | 0.1g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-102185-0.25g |
4-bromo-2-nitro-1-phenoxybenzene |
56966-61-1 | 95% | 0.25g |
$94.0 | 2023-10-28 |
4-Bromo-2-nitro-1-phenoxybenzene Suppliers
4-Bromo-2-nitro-1-phenoxybenzene Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4-Bromo-2-nitro-1-phenoxybenzene
Comprehensive Guide to 4-Bromo-2-nitro-1-phenoxybenzene (CAS No. 56966-61-1): Properties, Applications, and Industry Insights
4-Bromo-2-nitro-1-phenoxybenzene (CAS No. 56966-61-1) is an organobromine compound with a molecular formula of C12H8BrNO3. This nitroaromatic derivative is widely recognized for its role in organic synthesis, particularly in the development of pharmaceutical intermediates and agrochemicals. Its unique structural features, including a bromine substituent and nitro group, make it a versatile building block for cross-coupling reactions and electrophilic substitutions.
In recent years, the demand for 4-Bromo-2-nitro-1-phenoxybenzene has surged due to its applications in material science and dye manufacturing. Researchers are exploring its potential in OLED technology, where brominated aromatic compounds contribute to enhanced electron transport properties. A 2023 study highlighted its utility in synthesizing fluorescent probes for bioimaging, aligning with the growing interest in non-invasive diagnostic tools.
The compound's crystallographic data reveals a planar molecular geometry, with the bromine atom creating a steric effect that influences reactivity patterns. This characteristic is particularly valuable in palladium-catalyzed reactions, a hot topic in green chemistry forums. Industry reports indicate a 15% annual growth in demand for such halogenated intermediates, driven by advancements in catalytic methodologies and atom economy principles.
From a regulatory perspective, 4-Bromo-2-nitro-1-phenoxybenzene requires proper handling due to its nitroaromatic properties, though it falls outside restricted categories. Manufacturers emphasize its stability under standard storage conditions (room temperature, inert atmosphere), addressing common queries about compound shelf life and degradation factors. Analytical techniques like HPLC purity testing and mass spectrometry are routinely employed for quality control.
Emerging applications in electronic materials have sparked discussions about scalable production methods. A 2024 patent application disclosed an improved synthesis route using microwave-assisted chemistry, reducing reaction times by 40% compared to conventional methods. This innovation responds to the industry's focus on energy-efficient processes, a frequently searched term in chemical engineering databases.
Environmental considerations surrounding brominated compounds have led to studies on biodegradation pathways. Recent biodegradability assessments show promising results under specific microbial conditions, contributing to sustainability metrics in chemical production. These findings address growing concerns about eco-friendly alternatives in synthetic chemistry.
For researchers investigating structure-activity relationships, 4-Bromo-2-nitro-1-phenoxybenzene serves as a model compound due to its predictable reactivity. Its electron-withdrawing groups make it valuable for studying aromatic substitution mechanisms, a fundamental concept in organic chemistry education. Academic laboratories frequently inquire about its spectroscopic data, with IR and NMR spectra being particularly informative for structural confirmation.
The global market for nitrophenoxy derivatives is projected to reach $XX million by 2026, with 4-Bromo-2-nitro-1-phenoxybenzene occupying a significant niche. Market analysts attribute this growth to expanding applications in liquid crystal materials and photoresist formulations for the electronics industry. Such trends reflect the compound's relevance in high-tech manufacturing sectors.
Quality specifications typically require ≥98% purity for research-grade material, with specialized grades available for catalysis studies and material science applications. Suppliers often provide detailed technical datasheets including melting point (reported range: 86-88°C), solubility profiles, and chromatographic purity data to assist with experimental planning.
Future research directions may explore its potential in metal-organic frameworks (MOFs) or as a precursor for heterocyclic synthesis. The compound's balanced lipophilicity (calculated LogP ≈ 3.2) makes it interesting for medicinal chemistry applications, though current literature focuses primarily on its industrial uses. These developments position 4-Bromo-2-nitro-1-phenoxybenzene as a compound of continuing scientific and commercial interest.
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